{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Catalog No.
S12169336
CAS No.
M.F
C12H17FN4
M. Wt
236.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-met...

Product Name

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine

Molecular Formula

C12H17FN4

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C12H17FN4/c1-16-5-2-3-12(16)9-14-7-11-8-15-17(10-11)6-4-13/h2-3,5,8,10,14H,4,6-7,9H2,1H3

InChI Key

SXGMGEUJTAPXHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=CN(N=C2)CCF

The compound {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic molecule notable for its unique structural features, which include a pyrazole ring and a pyrrolidine moiety. This compound is characterized by its potential applications in medicinal chemistry and material science due to its reactive functional groups and unique molecular architecture. The presence of the fluoroethyl group enhances its chemical properties, making it a subject of interest in various research fields.

The reactivity of this compound can be attributed to the functional groups present, primarily the amine and pyrazole moieties. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The compound may undergo condensation with carbonyl compounds, forming imines or related structures.
  • Cyclization: Under certain conditions, the compound can engage in cyclization reactions, leading to the formation of more complex cyclic structures.

Research indicates that compounds similar to {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine exhibit various biological activities, including:

  • Enzyme Inhibition: Potential as an inhibitor for specific enzymes, which could lead to therapeutic applications.
  • Anticancer Activity: Preliminary studies suggest that such compounds may possess anticancer properties through mechanisms involving apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects: There is potential for anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves several steps:

  • Formation of Pyrazole Ring: The initial step often involves the reaction of hydrazine with suitable carbonyl precursors under acidic or basic conditions to form the pyrazole ring.
  • Introduction of Fluoroethyl Group: This can be achieved through nucleophilic substitution using fluoroethyl halides.
  • Coupling with Pyrrolidine: The final step involves coupling the pyrazole derivative with a pyrrolidine derivative using standard alkylation techniques.

Common solvents used in these reactions include dimethyl sulfoxide and tetrahydrofuran, with bases such as potassium carbonate facilitating the reactions at elevated temperatures (80–100°C) .

The unique properties of this compound make it suitable for various applications:

  • Drug Development: Its potential biological activities make it a candidate for further development into pharmaceutical agents targeting specific diseases.
  • Material Science: The compound can be used in creating advanced materials, such as polymers and coatings, due to its stability and reactivity.
  • Chemical Research: As a building block in organic synthesis, it allows chemists to explore new

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Functional Assays: Testing the biological effects of the compound on cellular pathways to elucidate its pharmacological profile.

These studies are essential for determining the therapeutic potential and safety profile of the compound.

Several compounds exhibit structural similarities to {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine, including:

Compound NameStructural FeaturesUnique Attributes
1-(2-fluoroethyl)-1H-pyrazoleContains fluoroethyl groupLacks pyrrolidine moiety
1-methyl-1H-pyrazoleContains methyl groupLacks fluoroethyl group
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]anilineFluorinated aniline derivativeDifferent functional groups

Uniqueness

The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine lies in its combination of dual pyrazole rings and a pyrrolidine structure, which provides distinct chemical and biological properties compared to similar compounds. This combination enhances its reactivity and potential applications across various scientific fields .

IUPAC Nomenclature and Molecular Formula

The systematic name {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine follows IUPAC conventions, delineating:

  • A pyrazole core substituted at position 1 with a 2-fluoroethyl group
  • A methylpyrrole moiety attached via a methylene bridge to the amine nitrogen
  • A methyl group at position 1 of the pyrrole ring

The molecular formula is C₁₁H₁₆FN₄, with a calculated molecular weight of 221.27 g/mol. Key structural features include:

PropertyValue
Pyrazole substitution1-(2-fluoroethyl), 4-methyl
Pyrrole substitution1-methyl, 2-methylene
Fluorine positionβ-carbon of ethyl chain
Hybrid linkageAmine-bridged methylene

Spectroscopic Characterization

X-ray crystallography of analogous fluoropyrazole-pyrrole hybrids reveals:

  • Planar pyrazole ring (deviation < 0.02 Å) with slight puckering at the fluoroethyl substituent
  • Dihedral angle of 35–45° between pyrazole and pyrrole planes, optimizing π-π stacking potential
  • F···H-N hydrogen bonds (2.8–3.1 Å) stabilizing supramolecular assemblies

Solid-state NMR (¹⁹F) shows a characteristic shift at -215 ppm, confirming fluorine's electronic influence on the pyrazole ring.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

236.14372472 g/mol

Monoisotopic Mass

236.14372472 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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